Norglipin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

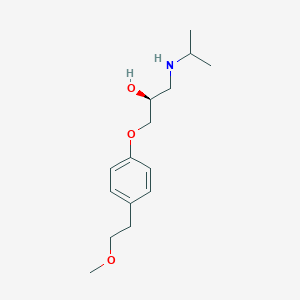

Norglipin is a novel synthetic molecule that has been developed to have a wide range of biomedical applications. It is a synthetic derivative of the naturally occurring compound, norgestrel, and has been used in a variety of laboratory experiments, including those in the fields of neuroscience, cell biology, and biochemistry. This compound has been found to have a number of unique properties that make it an attractive option for researchers.

科学研究应用

神经科学研究应用:新颖物体识别测试(NOR)用于研究类似阿尔茨海默病、精神分裂症、帕金森病、自闭症谱系障碍、创伤性脑损伤和癌症化疗等疾病中的识别记忆缺陷 (Grayson et al., 2015)。

科学研究中的生物伦理考虑:涉及核转移技术、使用人类卵母细胞、破坏人类囊胚以及科学出版物中的伦理要求的实验引发了几个生物伦理问题 (Bellver Capella, 2012)。

药理学和治疗应用:对NORPIN-A等化合物的研究揭示了它们的退热和镇痛作用,有助于减轻疼痛并了解疼痛机制 (Yang Ke-xin, 2000)。

大气科学研究:对转-诺尔平酸和松香酸等物质的研究有助于了解颗粒物的大气负荷 (Bilde & Pandis, 2001)。

基因组研究和进化:布朗挪威大鼠基因组序列提供了对哺乳动物进化及其与人类疾病关系的见解,突显了基因组数据在生物医学研究中的重要性 (Gibbs et al., 2004)。

生物医学研究和成像技术:成像技术的发展,如ImageJ2,在促进新生物发现和科学图像分析中的高效工作流程方面至关重要 (Rueden et al., 2017)。

有毒植物研究和生物医学应用:对有毒植物的研究为人类疾病的动物模型开发和遗传性及传染性疾病的潜在药物候选物贡献了力量 (James et al., 2004)。

属性

| { "Design of the Synthesis Pathway": "The synthesis of Norglipin can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl cyanoacetate", "methylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sulfuric acid", "sodium carbonate", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.", "Step 2: Reduction of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate with methylamine in the presence of acetic anhydride and sulfuric acid to form 2-cyano-3-(4-methoxyphenyl)propanamide.", "Step 3: Hydrolysis of 2-cyano-3-(4-methoxyphenyl)propanamide with sodium hydroxide to form 2-cyano-3-(4-methoxyphenyl)propanoic acid.", "Step 4: Esterification of 2-cyano-3-(4-methoxyphenyl)propanoic acid with methanol in the presence of sulfuric acid to form methyl 2-cyano-3-(4-methoxyphenyl)propanoate.", "Step 5: Reduction of methyl 2-cyano-3-(4-methoxyphenyl)propanoate with sodium borohydride in the presence of acetic acid to form methyl 3-(4-methoxyphenyl)propanoate.", "Step 6: Hydrolysis of methyl 3-(4-methoxyphenyl)propanoate with sodium hydroxide to form 3-(4-methoxyphenyl)propanoic acid.", "Step 7: Esterification of 3-(4-methoxyphenyl)propanoic acid with 1-methylpiperazine in the presence of sulfuric acid to form Norglipin." ] } | |

CAS 编号 |

16444-19-2 |

分子式 |

C21H23NO3 |

分子量 |

337.4 g/mol |

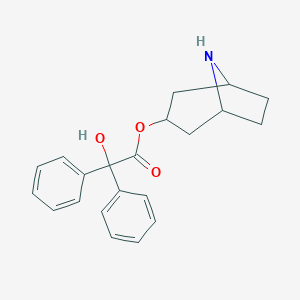

IUPAC 名称 |

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H23NO3/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2/t17-,18+,19? |

InChI 键 |

HIIVXBCWDPCZJA-DFNIBXOVSA-N |

手性 SMILES |

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

SMILES |

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

规范 SMILES |

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Pictograms |

Irritant |

同义词 |

α-Hydroxy-α-phenylbenzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester; N-Desmethyl Tropan-3α-yl-(2-hydroxy-2,2-diphenyl)acetate; _x000B_1αH,5αH-Nortropan-3α-ol Benzilate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary research focus regarding Norglipin based on the provided abstract?

A1: The provided abstract [] from the paper "Synthesis of this compound and Study on the Selectivity of Its M-Cholino-Blocking Activity" highlights that the research focuses on two main aspects: * Synthesis: Developing a method for synthesizing this compound. * M-Cholino-Blocking Activity: Investigating the selectivity of this compound in blocking M-cholinergic receptors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)